molecular formula C21H19NO5S2 B7733855 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No.: B7733855
M. Wt: 429.5 g/mol
InChI Key: GZPNIXHBGWTNEU-PDGQHHTCSA-N
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Description

The compound 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a rhodanine derivative characterized by a thiazolidinone core substituted with a benzylidene group at the 5-position. The benzylidene moiety contains a 3-ethoxy-4-hydroxy substitution pattern, contributing to its electronic and steric properties. The Z-configuration at the 5-position is critical for maintaining structural rigidity, which influences biological interactions.

Properties

IUPAC Name

2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-2-27-17-11-14(8-9-16(17)23)12-18-19(24)22(21(28)29-18)15(20(25)26)10-13-6-4-3-5-7-13/h3-9,11-12,15,23H,2,10H2,1H3,(H,25,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPNIXHBGWTNEU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenylpropanoic acid under acidic conditions to yield the final product

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Medicinal Chemistry

The compound is being explored for its therapeutic potential , particularly in the following areas:

  • Anti-inflammatory Activity: Studies suggest that derivatives of thiazolidinones exhibit significant anti-inflammatory effects, making this compound a candidate for the development of new anti-inflammatory drugs.
  • Anticancer Properties: Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound may interact with specific molecular targets involved in cancer progression.

The biological activity of this compound can be attributed to its structural components:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus influencing various biological processes.
  • Receptor Modulation: It may modulate the activity of certain receptors, leading to physiological changes beneficial for therapeutic outcomes.

Synthesis and Chemical Reactions

This compound serves as a building block in organic synthesis for creating more complex molecules. It can undergo various chemical reactions such as:

  • Oxidation and Reduction Reactions: These reactions can modify the functional groups within the compound, potentially enhancing its biological activity.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can be employed to introduce new functional groups, expanding the compound's utility in research.

Case Study 1: Anti-Cancer Activity

A study investigated the effects of thiazolidinone derivatives on human breast cancer cells. The results demonstrated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In another study, thiazolidinone derivatives were tested for their anti-inflammatory properties using animal models of arthritis. The findings indicated that these compounds effectively reduced inflammation markers and improved joint function, suggesting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of structurally related compounds:

Compound Name Benzylidene Substituents R Group Key Biological Activity Reference
Target Compound 3-Ethoxy-4-hydroxy 3-Phenylpropanoic acid Not reported (hypothetical) N/A
(Z)-3-(3-Hydroxyphenyl)-5-(1-methylindol-3-yl)methylene-2-thioxothiazolidin-4-one 1-Methylindol-3-yl 3-Hydroxyphenyl Antibacterial, Antifungal
(Z)-2-((5-Benzylidene-4-oxothiazol-2-yl)amino)propanoic acid (6a) Benzylidene Amino-propanoic acid Anti-cancer (model reaction)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one 2-Methylbenzylidene Phenyl Structural studies
3-{(5Z)-5-[3-Methoxy-4-pentyloxybenzylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid 3-Methoxy-4-pentyloxy Propanoic acid Not reported
{(5Z)-5-[4-(Propan-2-yl)benzylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-(Propan-2-yl)benzylidene Acetic acid Not reported
Kinedak® (ONO-2235) 2-Methylcinnamylidene Acetic acid Antidiabetic (Proprietary)

Key Observations:

Indole-containing derivatives (e.g., compound 5b in ) exhibit notable antimicrobial activity, suggesting that heterocyclic substituents may improve potency .

Side Chain Modifications: The 3-phenylpropanoic acid group in the target compound likely improves solubility and bioavailability compared to shorter-chain analogues (e.g., acetic acid in or propanoic acid in ) . Acetamide derivatives (e.g., ) introduce hydrogen-bond acceptors, which may alter target binding kinetics .

Synthetic Optimization: Reaction conditions (e.g., ethanol and K₂CO₃ in ) are common for rhodanine synthesis, but substituent-specific protocols are required to achieve Z-selectivity .

Crystallographic Insights: Structural studies (e.g., –4, 7) confirm the planar geometry of the thiazolidinone core, which is critical for π-π stacking interactions in target binding .

Research Findings and Data

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~427.5 g/mol (estimated) 321.41 g/mol 321.41 g/mol
LogP (Predicted) 3.5–4.0 4.2 3.8
Hydrogen Bond Donors 2 (hydroxy, carboxylic acid) 1 (carboxylic acid) 1 (carboxylic acid)

Biological Activity

The compound 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a thiazolidinone derivative that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone ring, an ethoxy group, and a phenylpropanoic acid moiety. Its molecular formula is C16H17NO5S2C_{16}H_{17}NO_5S_2 with a molecular weight of 367.44 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone ring can inhibit enzymes by mimicking substrates or binding to active sites.
  • Antioxidant Activity : The compound has shown potential in scavenging reactive oxygen species (ROS), which are implicated in various diseases.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce inflammation-related damage in tissues.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. For instance, its candidacidal properties were evaluated in relation to its ability to reduce internal thiol levels and increase ROS production in Candida albicans . This suggests a dual mechanism involving oxidative stress induction and thiol depletion.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity was observed in vitro, where the compound significantly reduced the production of inflammatory mediators .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Effects : A recent investigation focused on the synthesis and evaluation of thiazolidinone derivatives for their anticancer activity against breast cancer cell lines. Results indicated that specific modifications in the structure enhanced cytotoxicity .
  • Antimicrobial Activity Evaluation : Another study assessed the efficacy of similar thiazolidinones against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .

Comparative Analysis

A comparative analysis of this compound with other thiazolidinone derivatives reveals unique pharmacological profiles:

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AC16H17NO5S2ModerateHighModerate
Compound BC15H16N2O4SHighModerateHigh
Target CompoundC16H17NO5S2HighHighHigh

Q & A

Q. What are the standard synthetic protocols for preparing Z-configured benzylidene-thiazolidinone derivatives like this compound?

The synthesis typically involves a three-component reaction: (i) condensation of a substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) with a thiazolidinone precursor (e.g., 3-phenylpropanoic acid derivatives), (ii) refluxing in a polar aprotic solvent (e.g., DMF or acetic acid) with sodium acetate as a base, and (iii) recrystallization from DMF/ethanol mixtures. The Z-configuration is stabilized by intramolecular hydrogen bonding, confirmed via 1H^1H NMR (e.g., downfield shifts for the benzylidene proton at δ ~7.8–8.2 ppm) .

Q. How can researchers confirm the stereochemical purity of the Z-isomer in this compound?

Enantiomeric excess (ee) and stereochemical stability are assessed using chiral HPLC with UV detection. For example, compound analogs in achieved 85% ee using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Polarimetry ([α]D25^{25}_D values, e.g., −155.09°) and comparative retention times (tR_R) of major/minor peaks further validate purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H^1H NMR : Key signals include the thioxo (δ ~3.8–4.2 ppm) and benzylidene protons (δ ~7.5–8.5 ppm).
  • IR : Stretching vibrations for C=O (1700–1680 cm1^{-1}) and C=S (1250–1200 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for analogs in ). X-ray crystallography (as in ) resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric synthesis?

  • Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., L/D-phenylalanine derivatives) during the Knoevenagel condensation step ().
  • Solvent effects : Polar solvents (DMF) favor Z-isomer formation via stabilization of transition states.
  • Temperature control : Lower temperatures (0–25°C) reduce racemization during recrystallization. Contradictory data on ee (e.g., 85% vs. lower yields in other studies) may arise from competing pathways; kinetic vs. thermodynamic control should be analyzed via time-resolved HPLC .

Q. What strategies resolve contradictory bioactivity data across structurally similar analogs?

  • SAR studies : Compare substituent effects (e.g., 3-ethoxy vs. 4-methoxy groups in vs. 15). For example, electron-donating groups (ethoxy) enhance solubility but may reduce binding affinity.
  • Computational docking : Use molecular dynamics to model interactions with targets (e.g., enzyme active sites). Contradictions in anti-inflammatory activity ( vs. 20) may stem from assay variability (e.g., cell line specificity) .

Q. How do researchers address discrepancies in thermal stability and melting points reported for this compound?

  • DSC/TGA analysis : Measure decomposition temperatures and compare with literature (e.g., 156–160°C in vs. 65–70°C in other analogs).
  • Polymorphism screening : Recrystallize from different solvents (ethanol vs. DMF) to identify metastable forms. Discrepancies often arise from impurities or hydration states; elemental analysis (C, H, N, S) and PXRD can clarify .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50_{50} values against proteases or kinases.
  • SPR/BLI : Quantify binding affinities (KD_D) for target proteins. Contradictory inhibition data (e.g., vs. 20) require normalization to positive controls (e.g., staurosporine for kinases) .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiazolidinone cyclization).
  • Green solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) to reduce toxicity. Pilot studies (1–10 g scale) in achieved ~60% yields; process analytical technology (PAT) monitors intermediates in real time .

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